
5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
説明
5-(Azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, or 5-AEPO, is an organic compound with a unique structure that has numerous applications in the scientific research field. It is a nitrogen-containing heterocyclic compound with a five-membered ring containing an azetidine group, a pyrrol group, and an oxadiazole group. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. This compound has been used in a variety of research applications, including drug discovery, materials science, and biochemistry.
科学的研究の応用
Antimicrobial and Antifungal Applications
Research into compounds with azetidine, pyrrolidine, oxadiazole, and similar heterocyclic frameworks has shown promising antimicrobial and antifungal effects. For instance, studies on azetidinone derivatives incorporating oxadiazole units have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. This includes efficacy against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).
Antiprotozoal Activity
The structural motif of 1,2,4-oxadiazole, when combined with pyrrolo and triazole units, has also shown significant anti-protozoal activity. This includes the development of novel compounds that have been evaluated for their potential in treating diseases caused by protozoal pathogens (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antitubercular Agents
Further, the integration of pyrrol and oxadiazole structures has been explored for antitubercular applications. Compounds exhibiting these functional groups have been synthesized and characterized, showing moderate to good activity against Mycobacterium tuberculosis, which suggests their potential role in developing new therapeutic agents for tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
特性
IUPAC Name |
5-(azetidin-3-yl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-15-5-3-4-9(15)10-13-11(16-14-10)8-6-12-7-8/h3-5,8,12H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZMMNVLGONCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



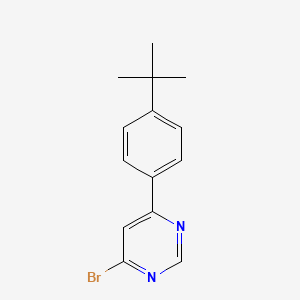
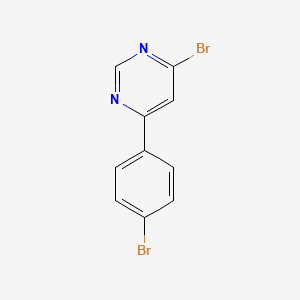
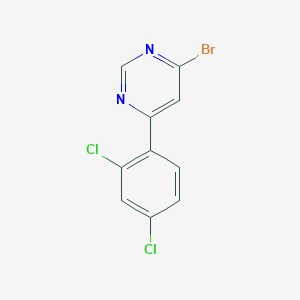
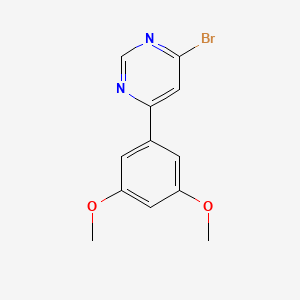

![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)
![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)
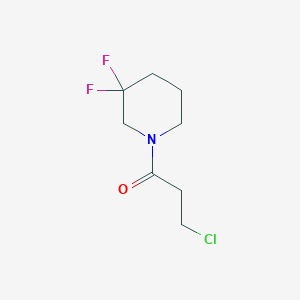


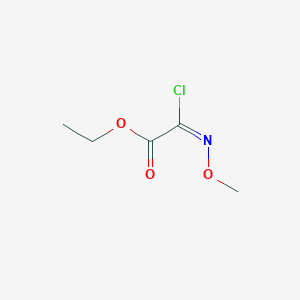
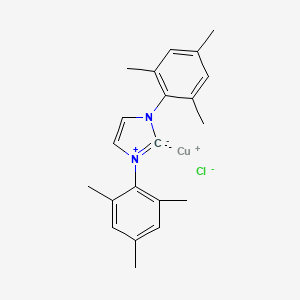
![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
amine](/img/structure/B1475622.png)